![molecular formula C10H7NO3 B1626588 3-Hydroxy-7-methoxybenzofuran-2-carbonitrile CAS No. 89525-80-4](/img/structure/B1626588.png)
3-Hydroxy-7-methoxybenzofuran-2-carbonitrile
Overview
Description
3-Hydroxy-7-methoxybenzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H7NO3. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives are found in various natural products and synthetic compounds, making them significant in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methoxybenzofuran-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. Another method involves a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-methoxybenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler benzofuran compounds.
Scientific Research Applications
3-Hydroxy-7-methoxybenzofuran-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methoxybenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzofuran-2-carbonitrile
- 7-Methoxybenzofuran-2-carbonitrile
- 3-Hydroxy-7-methoxybenzofuran
Uniqueness
3-Hydroxy-7-methoxybenzofuran-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
3-Hydroxy-7-methoxybenzofuran-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C_11H_9NO_3
- Molecular Weight : 205.19 g/mol
- IUPAC Name : 3-Hydroxy-7-methoxy-2-benzofurancarbonitrile
This compound features a benzofuran core, which is known for various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) | Treatment Duration (h) |
---|---|---|
Huh7 (HCC) | 38.15 | 48 |
MCF-7 (Breast) | 45.00 | 48 |
A549 (Lung) | 50.00 | 48 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells by modulating key signaling pathways.
The mechanisms underlying the anticancer effects of this compound involve:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to downregulate proteins associated with EMT, such as vimentin and MMP9, while upregulating E-cadherin expression in Huh7 cells .
- Modulation of p53 Pathway : It was observed that treatment with this compound led to decreased levels of p53 protein, which is crucial in regulating cell cycle and apoptosis .
- Impact on Integrin Signaling : The compound reduces integrin α7 expression, which is associated with metastatic potential in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that compounds within the benzofuran class possess significant antimicrobial properties:
Pathogen | Activity |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Strong |
Candida albicans | Moderate |
These findings suggest that this compound could be further explored as a potential therapeutic agent for treating infections.
Case Studies
Several case studies have documented the effects of benzofuran derivatives in clinical settings:
- Hepatocellular Carcinoma (HCC) : A study involving patients with HCC showed that treatment with a benzofuran derivative resulted in significant tumor reduction and improved patient outcomes .
- Breast Cancer : Clinical trials indicated that patients treated with benzofuran compounds exhibited improved survival rates compared to those receiving standard chemotherapy .
Properties
IUPAC Name |
3-hydroxy-7-methoxy-1-benzofuran-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-13-7-4-2-3-6-9(12)8(5-11)14-10(6)7/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFPYPZFDFSLSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534521 | |
Record name | 3-Hydroxy-7-methoxy-1-benzofuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89525-80-4 | |
Record name | 3-Hydroxy-7-methoxy-1-benzofuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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